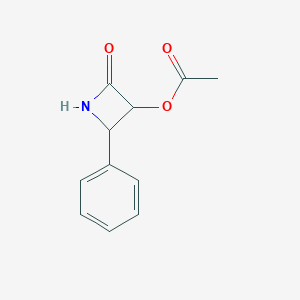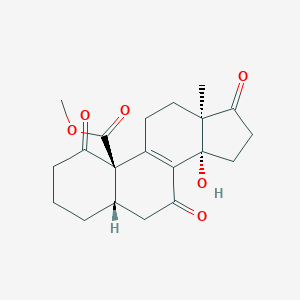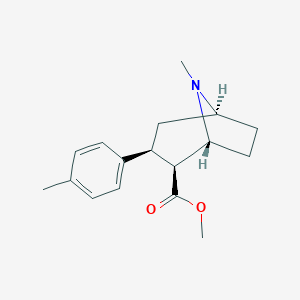
3-Acetyloxy-4-phenyl-2-azetidinone
Vue d'ensemble
Description
3-Acetyloxy-4-phenyl-2-azetidinone is a chemical compound with the molecular formula C11H11NO3 . It is a key chiral intermediate used in the semi-synthesis of paclitaxel (taxol), an anti-cancer compound .
Synthesis Analysis
The synthesis of this compound involves the reaction of a Schiff base with chlorobactyl chloride, which yields the corresponding azetidinone .Molecular Structure Analysis
The molecular structure of this compound consists of a four-membered azetidinone ring with an acetyloxy group at the 3-position and a phenyl group at the 4-position .Chemical Reactions Analysis
The chemical reactions involving this compound include the stereoselective enzymic hydrolysis of cis-3-(acetyloxy)-4-phenyl-2-azetidinone to the corresponding (S)-(-)-alcohol .Applications De Recherche Scientifique
Crystal Packing and Molecular Recognition in β-Lactams
3-Acetyloxy-4-phenyl-2-azetidinone plays a role in the study of molecular recognition in β-lactams. Research has shown that variations in crystal packing, influenced by hydrogen bonding and hydrophobic interactions, are key in understanding molecular recognition within these compounds (Basak et al., 2004).
Antimicrobial Properties
This compound has been utilized in the synthesis of azetidinone-based derivatives with notable antimicrobial properties. Studies have found these derivatives to be effective against bacteria like Escherichia coli and Bacillus subtilis, offering potential applications in antibacterial treatments (Baruah et al., 2018).
Synthesis of Carbapenem Precursors
The compound is used in the novel synthesis of acetoxyazetidinone, a precursor for carbapenem antibiotics. This synthesis involves specific oxidation processes and has implications for the development of new antibiotics (Laurent et al., 2004).
Anti-Tubercular Agents
Research on azetidinone derivatives, including this compound, has explored their potential as anti-tubercular agents. This includes the design and development of novel compounds with promising activity against Mycobacterium tuberculosis (Thomas et al., 2014).
Cytotoxic Activity and Anticancer Applications
Some studies have synthesized trisubstituted azetidinone derivatives, including those based on this compound, to evaluate their cytotoxic activity. These compounds have shown anticancer effects in vitro, indicating potential applications in cancer treatment (Veinberg et al., 2003).
Synthesis of Cholesterol Absorption Inhibitors
The compound has been used in the synthesis of azetidinone derivatives as potential cholesterol absorption inhibitors, highlighting its versatility in the development of treatments for cardiovascular diseases (Rosenblum et al., 2000).
Safety and Hazards
Propriétés
IUPAC Name |
(2-oxo-4-phenylazetidin-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(13)15-10-9(12-11(10)14)8-5-3-2-4-6-8/h2-6,9-10H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBSMLRVFPHDOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B237515.png)

![1-[(2R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B237527.png)
![2,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237537.png)
![3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B237540.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B237543.png)
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B237552.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B237559.png)
![N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide](/img/structure/B237563.png)
![4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237565.png)

![N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(3-methylbenzoyl)thiourea](/img/structure/B237571.png)